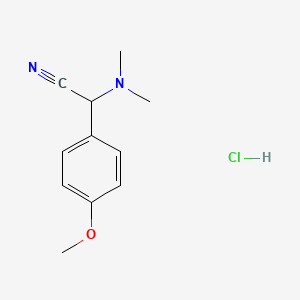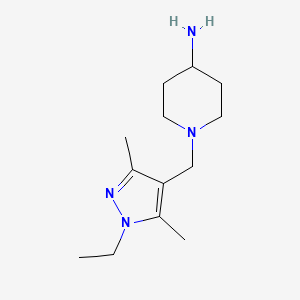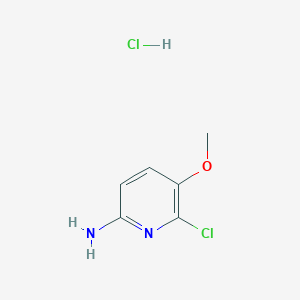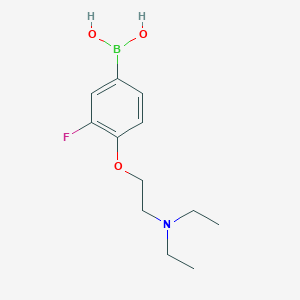![molecular formula C9H9BrN2O3 B1458637 methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide CAS No. 1788054-72-7](/img/structure/B1458637.png)
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide
Overview
Description
Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide is a chemical compound that has garnered significant scientific interest due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrrolopyridine ring system. It is synthesized through a multistep process that involves the use of various reagents and catalysts. In
Scientific Research Applications
Application 1: Pyrrolopyrazine Derivatives
- Summary of the Application: Pyrrolopyrazine derivatives, which are similar to the compound you mentioned, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application: The review explains various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Application 2: 1H-pyrrolo[2,3-b]pyridine Derivatives
- Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The research reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Results or Outcomes: Among the series, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application 3: Bioimaging Applications
- Summary of the Application: Acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines produced novel “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrid by double dehydrative cyclization . This product can be used for bioimaging applications .
- Methods of Application: The method involves acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines .
- Results or Outcomes: The result is a novel “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrid that can be used for bioimaging applications .
Application 4: Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application: The synthesis of 4-hydroxy-2-quinolones is a significant process in organic chemistry . These compounds have been synthesized using various methods, including the reaction of anilines with malonic acid equivalents .
- Methods of Application: The synthesis of 4-hydroxy-2-quinolones involves the reaction of anilines using malonic acid equivalents .
- Results or Outcomes: The result is the production of 4-hydroxy-2-quinolones, which have various applications in organic chemistry .
Application 5: Benzo[d]imidazole Pyrrolo[1,2-a]pyrazine Hybrid
- Summary of the Application: Acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines produced a novel “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrid . This product can be used for bioimaging applications .
- Methods of Application: The method involves acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines .
- Results or Outcomes: The result is a novel “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrid that can be used for bioimaging applications .
Application 6: Synthesis of Selective FGFR Inhibitors
- Summary of the Application: During the development of the FGFR inhibitor program, a novel and concise scaffold of selective FGFR inhibitors was explored . Based on previous literature studies, it was found that compound 1 has potent FGFR1 inhibitory activity .
- Methods of Application: The synthesis of selective FGFR inhibitors involves the reaction of anilines using malonic acid equivalents .
- Results or Outcomes: The result is the production of a novel core scaffold 1H-pyrrolo[2,3-b]pyridine with low molecular weight . This would be an appealing lead compound which was beneficial to the subsequent optimization .
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.BrH/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6;/h3-4H,2H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGDKXNIMBJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CC(=O)NC2=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide | |
CAS RN |
1788054-72-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)





![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)


